![molecular formula C23H26N2O3 B2650900 6-Ethyl-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one CAS No. 902034-05-3](/img/structure/B2650900.png)
6-Ethyl-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain a chromen-2-one core, which is a common structure in many bioactive compounds . It also contains a piperazine ring, which is a common structural motif found in pharmaceuticals due to its ability to positively modulate the pharmacokinetic properties of a drug substance .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .科学的研究の応用
Radioligand Application in PET Studies
The compound's structural analogs, notably those with modifications on the piperazine and methoxyphenyl groups, have been extensively studied for their potential as radioligands in PET studies. These studies aim to visualize and quantify the distribution of certain receptors in the human brain, offering insights into various psychiatric and neurological disorders.
Understanding 5-HT1A Receptor Distribution : Analog compounds, such as WAY-100635, have been labeled with carbon-11 to study the 5-HT1A receptors in the living human brain via PET. These studies offer exquisite delineation of 5-HT1A receptors, providing a foundation for understanding receptor distribution in relation to psychiatric and neurological disorders (Pike et al., 1996). Another study utilizing [O-methyl-11C]WAY-100635 demonstrated its rapid metabolism into more polar compounds, emphasizing the need for understanding the metabolic pathways of such radioligands to enhance PET imaging accuracy (Osman et al., 1996).
Metabolism and Pharmacokinetics : Research has indicated that analogs of the compound are highly metabolized, with studies identifying various metabolites in human urine. Understanding these metabolic pathways is crucial for developing more effective and specific radioligands for PET imaging (Balani et al., 1995).
Pharmacological Studies
The compound and its analogs have been studied for their pharmacological effects, particularly in the context of receptor binding and the potential for treating various diseases.
Receptor Binding and Drug Development : Studies involving similar compounds have explored their binding potential to specific receptors, such as the 5-HT1A receptor, highlighting their potential in drug development for treating anxiety, depression, and other disorders (Rabiner et al., 2002).
Exploring New Psychoactive Substances : Research into the prevalence and effects of new psychoactive substances, including various piperazines, sheds light on changing patterns of drug use and emphasizes the need for including such compounds in screening procedures for clinical and forensic toxicology (Rust et al., 2012).
特性
IUPAC Name |
6-ethyl-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-3-17-8-9-21-19(14-17)18(15-23(26)28-21)16-24-10-12-25(13-11-24)20-6-4-5-7-22(20)27-2/h4-9,14-15H,3,10-13,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSRPVKMWCMFPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethyl-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

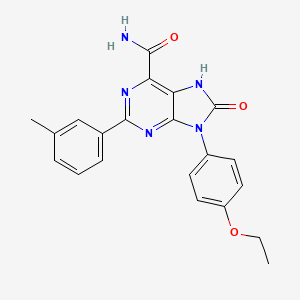
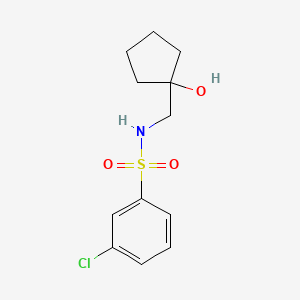
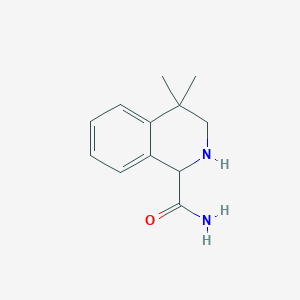
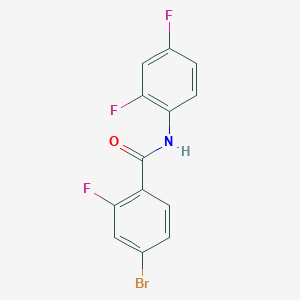
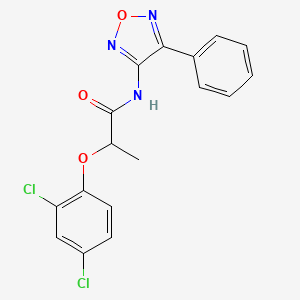
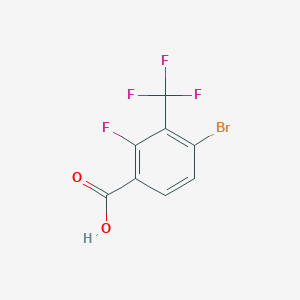
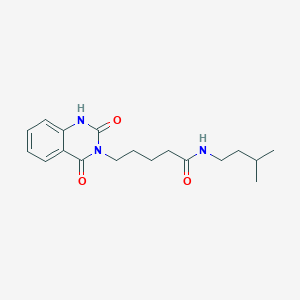
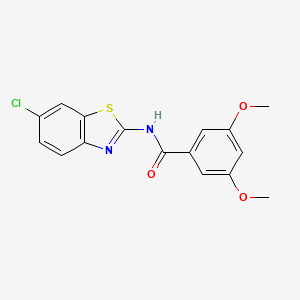
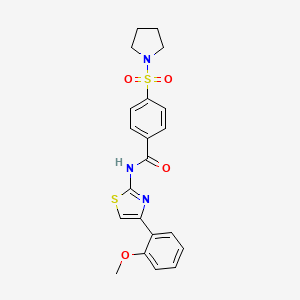
![5-((2,5-dimethylbenzyl)thio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2650835.png)
amine](/img/structure/B2650837.png)
![3-(3-Chlorophenyl)-8-((2,4-difluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2650838.png)
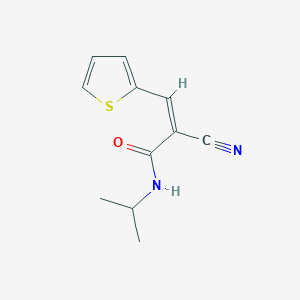
![2-[4-(4-Bromophenyl)-2-(pyridin-3-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B2650840.png)